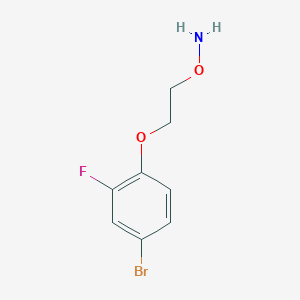![molecular formula C15H16BrN3O2 B14781287 8-Bromo-1-(2-methoxypropyl)-3-methylimidazo[4,5-c]quinolin-2-one](/img/structure/B14781287.png)
8-Bromo-1-(2-methoxypropyl)-3-methylimidazo[4,5-c]quinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-1-(2-methoxypropyl)-3-methylimidazo[4,5-c]quinolin-2-one is a synthetic organic compound with the molecular formula C14H14BrN3O2 and a molecular weight of 336.184 g/mol . This compound is part of the imidazoquinoline family, known for their diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
The synthesis of 8-Bromo-1-(2-methoxypropyl)-3-methylimidazo[4,5-c]quinolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate quinoline derivatives with brominated imidazole intermediates . The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the cyclization and substitution reactions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent quality control measures .
Analyse Des Réactions Chimiques
8-Bromo-1-(2-methoxypropyl)-3-methylimidazo[4,5-c]quinolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the bromine substituent.
Substitution: The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
8-Bromo-1-(2-methoxypropyl)-3-methylimidazo[4,5-c]quinolin-2-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 8-Bromo-1-(2-methoxypropyl)-3-methylimidazo[4,5-c]quinolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit the PI3K/mTOR signaling pathways, which play a crucial role in cell growth, proliferation, and survival. By inhibiting these pathways, the compound can modulate various cellular processes, making it a potential candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
8-Bromo-1-(2-methoxypropyl)-3-methylimidazo[4,5-c]quinolin-2-one can be compared with other imidazoquinoline derivatives, such as:
8-{6-[3-(Dimethylamino)propoxy]pyridin-3-yl}-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one: Known for its potent ATM kinase inhibition.
Quinolinyl-pyrazoles: These compounds exhibit varying pharmacological activities depending on the nitrogen position at the core moiety.
4-Hydroxy-2-quinolones: These derivatives are known for their diverse biological activities and are used in various therapeutic applications. The uniqueness of this compound lies in its specific substitution pattern and its ability to inhibit the PI3K/mTOR pathways, making it a valuable compound for research and potential therapeutic use.
Propriétés
Formule moléculaire |
C15H16BrN3O2 |
|---|---|
Poids moléculaire |
350.21 g/mol |
Nom IUPAC |
8-bromo-1-(2-methoxypropyl)-3-methylimidazo[4,5-c]quinolin-2-one |
InChI |
InChI=1S/C15H16BrN3O2/c1-9(21-3)8-19-14-11-6-10(16)4-5-12(11)17-7-13(14)18(2)15(19)20/h4-7,9H,8H2,1-3H3 |
Clé InChI |
LQXNSMGAPOCMCP-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1C2=C3C=C(C=CC3=NC=C2N(C1=O)C)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-[benzyl(methyl)amino]-3-methoxy-5-methylheptanoate](/img/structure/B14781205.png)

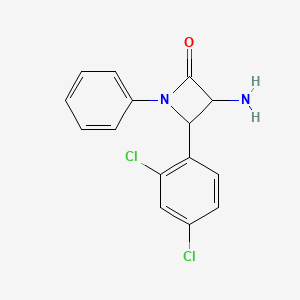
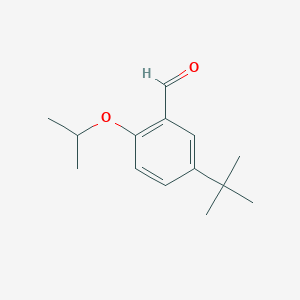
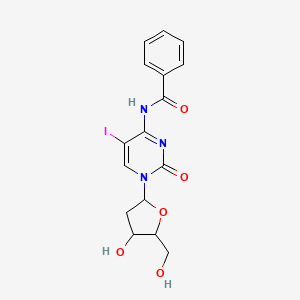
![(10R,13R)-7-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14781231.png)
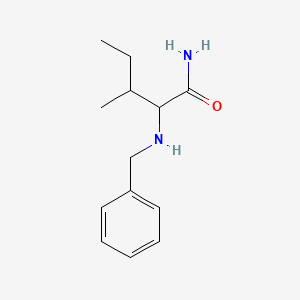
![2-((1-Hydroxy-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamido)naphthalen-2-yl)thio)acetic acid](/img/structure/B14781241.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde](/img/structure/B14781246.png)
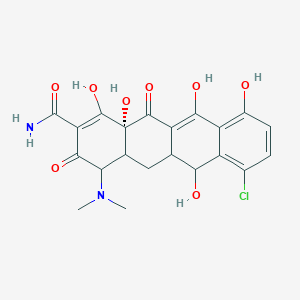
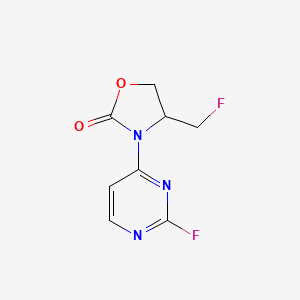
![(3E)-N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-{[(3-hydroxynaphthalen-2-YL)formamido]imino}butanamide](/img/structure/B14781279.png)

